molecular formula C16H20N4O2S B11966178 (6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

(6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B11966178
M. Wt: 332.4 g/mol
InChI Key: SVWDVWLJYCTONR-LICLKQGHSA-N
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Description

2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL is a complex organic compound with the molecular formula C15H18N4OS. This compound is notable for its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxyphenol moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the cyclohexyl group and the methoxyphenol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenol or triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The phenol moiety may participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-ETHOXYPHENOL
  • 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-HYDROXYPHENOL

Uniqueness

Compared to similar compounds, 2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a therapeutic agent or a building block for more complex chemical entities.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h5,8-11,21H,2-4,6-7H2,1H3,(H,19,23)/b17-10+

InChI Key

SVWDVWLJYCTONR-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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